molecular formula C22H23N3O5 B11027725 5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione

5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B11027725
M. Wt: 409.4 g/mol
InChI Key: YPBSLJRFJFEAED-UHFFFAOYSA-N
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Description

5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, or ZnCl2 . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the brain, modulating neurotransmitter release and uptake. This interaction can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

The uniqueness of 5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C22H23N3O5/c1-29-18-10-14-8-9-24(13-15(14)11-19(18)30-2)20(26)12-17-21(27)25(22(28)23-17)16-6-4-3-5-7-16/h3-7,10-11,17H,8-9,12-13H2,1-2H3,(H,23,28)

InChI Key

YPBSLJRFJFEAED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CC3C(=O)N(C(=O)N3)C4=CC=CC=C4)OC

Origin of Product

United States

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